molecular formula C21H17FN4O2S B11261276 N1-(2-cyanophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

N1-(2-cyanophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B11261276
M. Wt: 408.5 g/mol
InChI Key: TUTAYDFLQCYQMF-UHFFFAOYSA-N
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Description

N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a cyano group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a thiourea derivative with a halogenated ketone . The cyano and fluorophenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and phenyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be investigated for pharmacological activity, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. Examples might include:

Uniqueness

What sets N’-(2-CYANOPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a fluorophenyl group, along with the thiazole ring, provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C21H17FN4O2S/c1-13-18(29-21(25-13)14-6-8-16(22)9-7-14)10-11-24-19(27)20(28)26-17-5-3-2-4-15(17)12-23/h2-9H,10-11H2,1H3,(H,24,27)(H,26,28)

InChI Key

TUTAYDFLQCYQMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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